4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide

Description

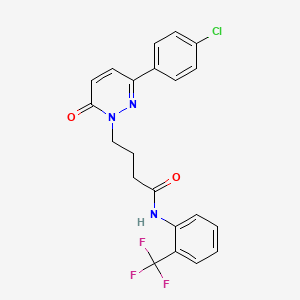

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 4-chlorophenyl group. A butanamide chain is attached to the pyridazinone nitrogen, terminating in an N-(2-(trifluoromethyl)phenyl) moiety. Although direct synthesis data for this compound is unavailable, analogous pyridazinone derivatives are typically synthesized via cyclization of hydrazine derivatives or coupling reactions, as seen in related studies . Pyridazinones are pharmacologically significant, often explored for anti-inflammatory, analgesic, or enzyme-modulating activities .

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3N3O2/c22-15-9-7-14(8-10-15)17-11-12-20(30)28(27-17)13-3-6-19(29)26-18-5-2-1-4-16(18)21(23,24)25/h1-2,4-5,7-12H,3,6,13H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSGCPNNVJOPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.

- Molecular Formula: C18H15ClN4O2

- Molecular Weight: 354.8 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The presence of the chlorophenyl and trifluoromethyl groups enhances its lipophilicity, potentially improving cell membrane permeability and binding affinity to target proteins.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown efficacy against c-KIT mutant-mediated tumors, which are often resistant to traditional therapies like imatinib. The compound's ability to inhibit c-KIT kinase activity suggests a promising role in treating gastrointestinal stromal tumors (GISTs) .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various kinases, including c-KIT and other receptor tyrosine kinases. This inhibition can lead to disrupted signaling pathways that are crucial for tumor growth and survival .

Case Studies

-

In Vivo Studies:

- In murine models, the compound demonstrated potent antitumor activity against c-KIT T670I and D820G mutants. These models are critical for assessing the compound's effectiveness against drug-resistant cancer variants .

- Pharmacokinetic studies indicated favorable absorption and distribution profiles in animal models, suggesting potential for clinical relevance .

- In Vitro Studies:

Efficacy Data Table

| Study Type | Model Type | Result Summary |

|---|---|---|

| In Vivo | Murine GIST Models | Significant tumor reduction in drug-resistant mutants |

| In Vitro | GIST Cell Lines | IC50 values indicate strong cytotoxicity |

| Pharmacokinetics | Various Species | Favorable absorption and distribution profiles |

Comparison with Similar Compounds

Structural Comparison

Substituent Effects

- In contrast, the oxadiazine derivative () uses a trichloromethyl group, which increases steric bulk and may reduce solubility .

- Trifluoromethyl vs. Trichloromethyl: The target’s 2-(trifluoromethyl)phenyl group offers strong electron-withdrawing effects, improving metabolic stability compared to trichloromethyl in . The CF3 group also enhances membrane permeability, a feature shared with XCT790, a known estrogen-related receptor modulator .

Pharmacological Potential

- Pyridazinones (e.g., 6h) are associated with antipyretic and anti-inflammatory activities, likely due to COX enzyme inhibition. The target’s trifluoromethyl group may enhance selectivity for hydrophobic enzyme pockets .

- XCT790’s trifluoromethyl groups are critical for binding to nuclear receptors, suggesting the target compound could similarly target electron-deficient binding sites .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Aromatic proton signals (δ 7.2–8.1 ppm) and carbonyl resonances (δ 165–175 ppm) are critical markers .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 476.1) .

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with the pyridazinone oxygen) .

How can researchers address inconsistencies in reported biological activities of this compound across different studies?

Advanced

Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Compound stability : Perform stability tests under assay conditions (pH, temperature) using HPLC to detect degradation products .

- Pharmacokinetic factors : Compare bioavailability via LC-MS/MS plasma profiling .

- Statistical rigor : Use triplicate experiments with positive controls (e.g., reference inhibitors) and ANOVA for significance testing .

What experimental approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound?

Q. Advanced

- Functional group substitution : Synthesize analogs with modified substituents (e.g., replacing Cl with F or CF₃) to assess impact on target binding .

- Computational docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinase ATP-binding pockets). Focus on π-π stacking between the chlorophenyl group and hydrophobic residues .

- In vitro assays : Test analogs in enzyme inhibition (IC₅₀) and cytotoxicity (MTT) assays to correlate structural changes with activity .

What strategies improve the yield and scalability of this compound’s synthesis without compromising purity?

Q. Advanced

- Catalyst optimization : Screen Brønsted acids (e.g., p-TsOH vs. H₂SO₄) to enhance coupling efficiency .

- Step-wise purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each synthetic step to isolate intermediates .

- Reaction scalability : Employ flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control and reduce side products .

How do the chlorophenyl and trifluoromethylphenyl groups contribute to the compound’s physicochemical properties and target binding?

Q. Advanced

- Lipophilicity : The Cl and CF₃ groups increase logP (measured via shake-flask method), enhancing membrane permeability .

- Binding interactions : Trifluoromethyl groups stabilize hydrophobic pockets via CF₃–π interactions, while the chlorophenyl moiety participates in halogen bonding with protein residues (validated by X-ray) .

- Metabolic stability : CF₃ reduces oxidative metabolism in liver microsome assays compared to methyl or ethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.